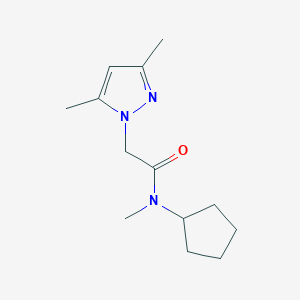
N-cyclopentyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide, also known as CPP, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been studied extensively in the field of neuroscience due to its ability to block the NMDA receptor, which is involved in various brain functions such as learning, memory, and synaptic plasticity.
Applications De Recherche Scientifique
N-cyclopentyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide has been widely used in scientific research to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used to investigate the mechanisms of synaptic plasticity and long-term potentiation (LTP) in the brain.
Mécanisme D'action
N-cyclopentyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This inhibition of calcium influx leads to a decrease in synaptic plasticity and LTP, which are important processes for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a variety of biochemical and physiological effects on the brain. These include a decrease in glutamate release, a reduction in neuronal excitability, and an inhibition of long-term depression (LTD). This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide in lab experiments is its selectivity for the NMDA receptor, which allows for more specific targeting of this receptor compared to other antagonists. However, one limitation is that this compound has a short half-life and may require frequent administration in experiments.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another direction is the investigation of the role of the NMDA receptor in other neurological disorders such as epilepsy and traumatic brain injury. Additionally, the use of this compound in combination with other drugs may lead to novel treatments for neurological diseases.
Méthodes De Synthèse
N-cyclopentyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide can be synthesized through a multi-step process starting with the reaction of cyclopentylmagnesium bromide with 3,5-dimethylpyrazole. The resulting product is then reacted with N-methylacetamide to yield this compound. The purity of this compound can be improved through recrystallization and purification methods.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-8-11(2)16(14-10)9-13(17)15(3)12-6-4-5-7-12/h8,12H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNMBYYTZALKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(C)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503903.png)

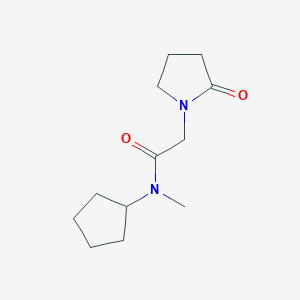
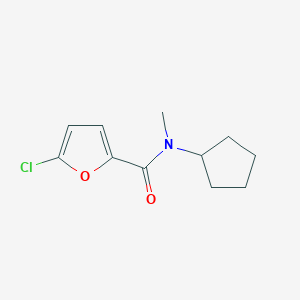
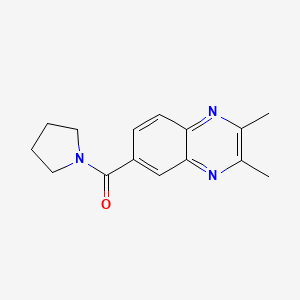
![2-(3-Methyl-2,4-dioxo-7-propan-2-yl-1-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylpropanamide](/img/structure/B7503932.png)
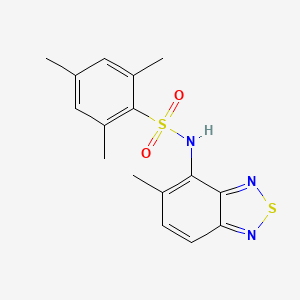
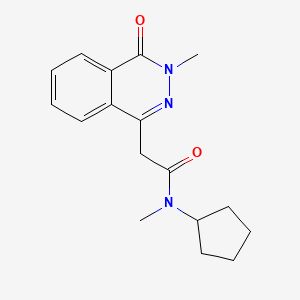

![methyl N-[(4-methylpiperazin-1-yl)carbonyl]-D-valinate](/img/structure/B7503960.png)
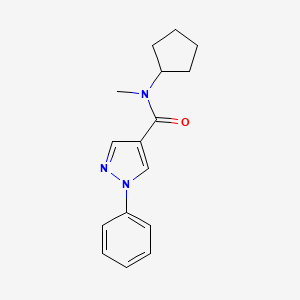
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)propanamide](/img/structure/B7503996.png)

